5-(Cyclopropylmethyl)thiophene-2-carbaldehyde
Overview
Description
5-(Cyclopropylmethyl)thiophene-2-carbaldehyde is an organic compound with the molecular formula C9H10OS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of a cyclopropylmethyl group attached to the thiophene ring at the 5-position and an aldehyde group at the 2-position. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyclopropylmethyl)thiophene-2-carbaldehyde typically involves the functionalization of thiophene derivatives. One common method is the Vilsmeier-Haack reaction, which introduces the formyl group into the thiophene ring. The reaction involves the use of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) as reagents. The cyclopropylmethyl group can be introduced through a Friedel-Crafts alkylation reaction using cyclopropylmethyl chloride and a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the desired product is obtained.
Chemical Reactions Analysis
Types of Reactions
5-(Cyclopropylmethyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Halogenation using bromine (Br2) in acetic acid or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: 5-(Cyclopropylmethyl)thiophene-2-carboxylic acid.
Reduction: 5-(Cyclopropylmethyl)thiophene-2-methanol.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
5-(Cyclopropylmethyl)thiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(Cyclopropylmethyl)thiophene-2-carbaldehyde depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of certain enzymes by interacting with their active sites. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, affecting their function. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
5-Phenylthiophene-2-carbaldehyde: Similar structure but with a phenyl group instead of a cyclopropylmethyl group.
5-Methylthiophene-2-carbaldehyde: Similar structure but with a methyl group instead of a cyclopropylmethyl group.
5-(Cyclopropylmethyl)furan-2-carbaldehyde: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
5-(Cyclopropylmethyl)thiophene-2-carbaldehyde is unique due to the presence of the cyclopropylmethyl group, which imparts specific steric and electronic properties to the molecule. This can influence its reactivity and interactions with other molecules, making it a valuable compound in various chemical and biological studies.
Properties
IUPAC Name |
5-(cyclopropylmethyl)thiophene-2-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10OS/c10-6-9-4-3-8(11-9)5-7-1-2-7/h3-4,6-7H,1-2,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZKGJVJHGODMNL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2=CC=C(S2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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